4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
Description
This compound belongs to the 3-hydroxy-pyrrol-2-one class, characterized by a central pyrrolidinone core substituted with a benzoyl group at position 4, a hydroxyl group at position 3, and a morpholinoethyl moiety at position 1. The allyloxybenzoyl and pyridinyl groups at positions 4 and 5, respectively, confer distinct electronic and steric properties.
Properties
IUPAC Name |
(4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-pyridin-2-ylpyrrolidine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5/c1-2-15-33-19-8-6-18(7-9-19)23(29)21-22(20-5-3-4-10-26-20)28(25(31)24(21)30)12-11-27-13-16-32-17-14-27/h2-10,22,29H,1,11-17H2/b23-21+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJZTGBEKIEWQX-XTQSDGFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CC=N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CC=N4)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one , often referred to as "compound A," is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, comprising various functional groups, suggests diverse biological activities, making it a candidate for further research and development in pharmacology.
Structural Characteristics
The molecular formula of compound A is , with a molecular weight of approximately 448.5 g/mol. The structure includes:
- Allyloxy group : Enhances lipophilicity and potential receptor interactions.
- Benzoyl moiety : Contributes to the compound's stability and biological activity.
- Hydroxyl group : May play a role in hydrogen bonding and solubility.
- Morpholinoethyl side chain : Potentially increases bioavailability and interaction with biological targets.
- Pyridine ring : Known for its role in various pharmacological activities.
Table 1: Molecular Characteristics of Compound A
| Property | Value |
|---|---|
| Molecular Weight | 448.5 g/mol |
| XLogP3 | 3.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 8 |
| Topological Polar Surface Area | 79.3 Ų |
Anticancer Potential
Research indicates that compounds with structural similarities to compound A exhibit anticancer properties. For instance, derivatives of pyrrole and pyridine have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study: In Vitro Anticancer Activity
A study evaluated the anticancer activity of pyridine derivatives similar to compound A. The results demonstrated significant cytotoxicity against several cancer cell lines, with IC50 values ranging from 5 to 15 µM, indicating a promising therapeutic index for further development .
Anti-inflammatory Effects
Compound A's structural features suggest potential as a cyclooxygenase (COX) inhibitor, which is crucial in inflammatory processes. Similar compounds have shown effectiveness in reducing inflammation by selectively inhibiting COX-II over COX-I, thereby minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Table 2: Comparison of COX Inhibition Potency
| Compound Name | IC50 (µM) | Selectivity Ratio (COX-II/COX-I) |
|---|---|---|
| Celecoxib | 1.11 | 9.51 |
| Compound A | TBD | TBD |
| PYZ16 | 0.52 | 10.73 |
Antioxidant Activity
The presence of hydroxyl groups in compound A may confer antioxidant properties, which are beneficial in mitigating oxidative stress-related diseases. Similar compounds have been evaluated for their ability to scavenge free radicals, showing promising results in vitro.
Mechanistic Studies
Understanding the mechanism of action is essential for developing therapeutic applications for compound A. Interaction studies using molecular docking simulations can provide insights into how this compound binds to target proteins involved in cancer progression and inflammation.
Pharmacodynamics Studies
Pharmacodynamic studies are crucial for elucidating the therapeutic potential and safety profile of compound A. These studies typically focus on:
- Binding Affinity : Assessing how well the compound interacts with its biological targets.
- Metabolic Stability : Evaluating how the compound is metabolized in vivo.
- Toxicity Profiles : Determining any adverse effects associated with the compound.
Scientific Research Applications
Medicinal Chemistry
The compound has been identified as a lead candidate for drug development due to its unique chemical properties. Its structural features suggest potential activities against various diseases, including cancer, inflammation, and microbial infections.
Biological Activities
The following table summarizes the biological activities associated with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-benzoylphenol | Benzoyl and phenolic groups | Antimicrobial |
| 3-hydroxyflavone | Hydroxyl and carbonyl groups | Antioxidant |
| Pyrrolidine derivatives | Pyrrole ring and amine groups | Neuroprotective |
| 5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one | Pyrrole ring with pyridine substituent | Anticancer |
These comparisons illustrate that while there are similarities in structure, the specific combination of functional groups in 4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one may confer unique properties not found in others.
Pharmacodynamics Studies
Interaction studies are crucial for understanding the pharmacodynamics of this compound. These studies typically focus on:
- Receptor binding assays : To determine the affinity of the compound for specific biological targets.
- Molecular docking simulations : To predict how the compound interacts at the molecular level with proteins involved in disease pathways.
Synthesis and Characterization
The synthesis of this compound generally involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity. Characterization techniques such as Proton-NMR, FTIR, and Mass Spectrometry are essential for confirming the identity and purity of synthesized compounds.
Case Studies
Several studies have explored compounds similar to 4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one , highlighting their therapeutic potentials:
- A study on pyrrolidine derivatives demonstrated neuroprotective effects, indicating that modifications in the pyrrole structure can yield compounds with significant neurological benefits.
- Another investigation into pyridine-based compounds showed promising results in antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli, suggesting that similar modifications could enhance efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, allowing for comparative analysis of substituent effects on physicochemical properties and reactivity. Key comparisons are outlined below:
Table 1: Structural and Physicochemical Comparisons
Key Findings from Comparative Analysis
Substituent Effects on Tautomerism: The hydroxyl group at position 3 and β-diketone-like substructure (common across analogs) promote tautomerism. For example, highlights that enol forms stabilized by intramolecular hydrogen bonds dominate in similar hydroxypyrrole systems . Electron-withdrawing groups (e.g., CF₃ in ) further stabilize enol tautomers, influencing reactivity and binding interactions .
Impact of Aromatic Substituents: Pyridinyl and fluorophenyl groups () enhance electronic delocalization, as evidenced by NMR chemical shift comparisons in . Regions near substituents (e.g., positions 29–36 and 39–44) show distinct shifts, reflecting altered electronic environments .
Synthetic Challenges :
Preparation Methods
Pyrrolidinone Core Formation
The synthesis typically begins with the preparation of the pyrrolidin-2-one scaffold. A common approach involves the condensation of β-keto esters with primary amines. For example, reacting ethyl acetoacetate with a substituted amine under acidic conditions yields the cyclic lactam structure. In one patented method, 4-benzyloxy-3-pyrrolin-2-one was synthesized via Rap-Stoermer condensation, where a phenacyl bromide intermediate undergoes cyclization in the presence of a base. This method achieved yields of 57–87% under optimized conditions, highlighting the importance of solvent selection and catalytic agents.
Table 1. Comparison of Pyrrolidinone Synthesis Methods
Introduction of the Allyloxybenzoyl Group
The 4-(allyloxy)benzoyl moiety is introduced via Friedel-Crafts acylation or nucleophilic aromatic substitution. A preferred method involves the reaction of 4-allyloxybenzoic acid chloride with the pyrrolidinone core in the presence of Lewis acids such as AlCl₃. Alternatively, Williamson ether synthesis enables the installation of the allyloxy group onto a pre-formed benzoyl intermediate. This step often requires protection of the hydroxyl group at position 3 using tert-butyldimethylsilyl (TBS) groups to prevent unwanted side reactions.
Functionalization with Morpholinoethyl and Pyridinyl Groups
The morpholinoethyl side chain at position 1 is introduced through alkylation of the pyrrolidinone nitrogen. Treatment with 2-morpholinoethyl chloride in the presence of a base like sodium hydride facilitates this transformation. Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are critical for enhancing reaction efficiency, as evidenced by patents describing similar alkylation protocols.
The pyridin-2-yl group at position 5 is incorporated via cross-coupling reactions. A Suzuki-Miyaura coupling using a pyridinylboronic acid and a halogenated pyrrolidinone precursor (e.g., bromo or iodo derivative) has been reported. Palladium catalysts such as Pd(PPh₃)₄ and ligands like SPhos are employed to achieve high regioselectivity and yields exceeding 70%.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction kinetics and product purity. For alkylation steps, acetonitrile and DMF are preferred due to their ability to dissolve both organic and inorganic reactants. Elevated temperatures (60–80°C) are often necessary for cyclization and coupling reactions, whereas protection-deprotection steps require milder conditions (0–25°C) to preserve sensitive functional groups.
Catalytic Systems
Catalysts play a pivotal role in enhancing reaction efficiency. For instance, the use of p-toluenesulfonic acid (PTSA) in benzyl alcohol facilitates azeotropic removal of water during esterification, improving yields by 15–20%. Similarly, palladium-based catalysts in Suzuki couplings reduce side product formation, with Pd(PPh₃)₄ achieving turnover numbers (TON) exceeding 1,000 in optimized systems.
Table 2. Catalytic Systems for Key Reactions
| Reaction Type | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, SPhos | DMF/H₂O | 72–85 | |
| Alkylation | NaH | Acetonitrile | 65–78 | |
| Esterification | PTSA | Benzyl alcohol | 80–90 |
Characterization and Analytical Techniques
Structural confirmation of the target compound relies on advanced spectroscopic methods. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is employed to verify the integration of the allyloxybenzoyl, morpholinoethyl, and pyridinyl groups. Mass spectrometry (MS) provides molecular weight validation, with electrospray ionization (ESI) being particularly effective for polar intermediates. High-performance liquid chromatography (HPLC) ensures purity levels >95%, a critical requirement for pharmacological evaluation.
Comparative Analysis of Synthetic Approaches
A comparative evaluation of synthetic routes reveals trade-offs between yield, scalability, and complexity. The Rap-Stoermer condensation offers high yields (57–87%) but requires meticulous control of bromination steps. In contrast, Suzuki couplings provide excellent regioselectivity for pyridinyl incorporation but demand expensive palladium catalysts . Future research should explore biocatalytic methods or flow chemistry to reduce reliance on transition metals and improve sustainability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
